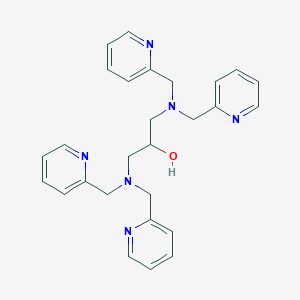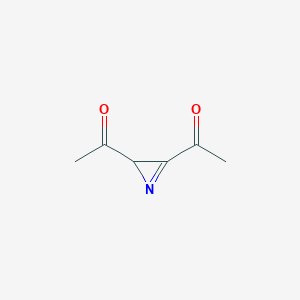
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid, also known as Bis(4-dimethylaminophenyl)phenylsulfone, is a chemical compound that belongs to the class of sulfones. It is widely used in scientific research for its unique properties and potential applications.
作用機序
The mechanism of action of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone is not fully understood. It is believed to interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Its fluorescent properties make it a useful tool for studying the interactions between biomolecules.
生化学的および生理学的効果
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone has been shown to have minimal cytotoxicity and genotoxicity in vitro. It has also been shown to have anti-inflammatory and antioxidant properties. Its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, are currently being investigated.
実験室実験の利点と制限
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone has several advantages for lab experiments, such as its high solubility in organic solvents, stability under various conditions, and fluorescent properties. However, its high cost and limited availability can be a limitation for some experiments.
将来の方向性
The potential applications of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone in various scientific research fields are vast. Future research directions can include the synthesis of new derivatives with improved properties, the development of new applications in the fields of materials science and biomedicine, and the study of its interactions with biological molecules using advanced techniques such as X-ray crystallography and NMR spectroscopy.
In conclusion, 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
合成法
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone can be synthesized through a reaction between 4-dimethylaminophenylsulfonyl chloride and benzene in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a base to form the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
科学的研究の応用
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of polymeric materials. Its unique properties, such as high thermal stability, solubility, and fluorescence, make it a versatile compound for various applications.
特性
IUPAC Name |
2-[2,2-bis[4-(dimethylamino)phenyl]ethyl]benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-25(2)21-13-9-18(10-14-21)23(19-11-15-22(16-12-19)26(3)4)17-20-7-5-6-8-24(20)30(27,28)29/h5-16,23H,17H2,1-4H3,(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEPWAJFBAHWAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154257 |
Source


|
| Record name | Xylene cyanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid | |
CAS RN |
124262-82-4 |
Source


|
| Record name | Xylene cyanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124262824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylene cyanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

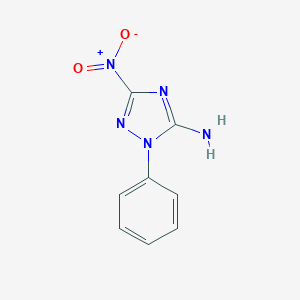
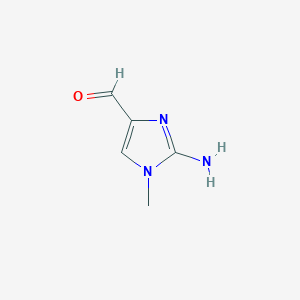
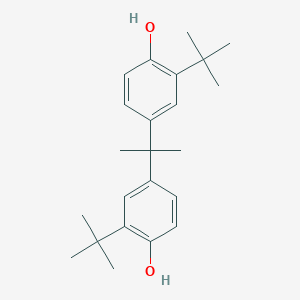
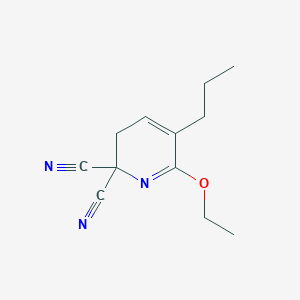
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)
![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)
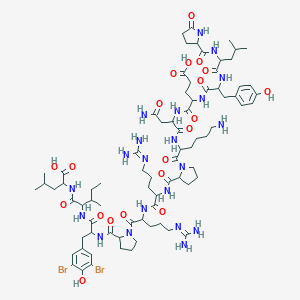
![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)
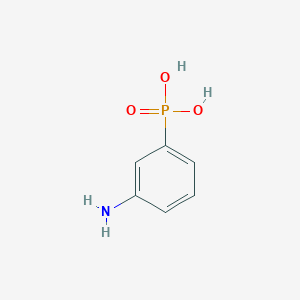
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)
